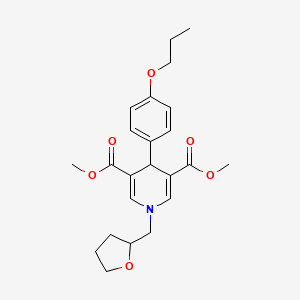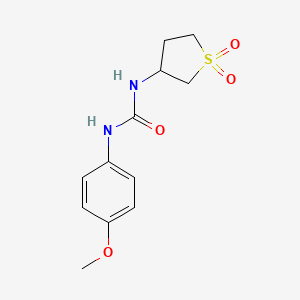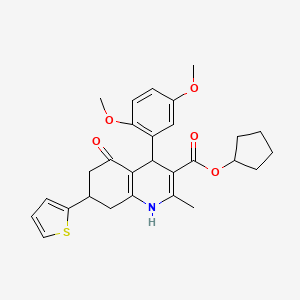![molecular formula C20H26N2O2 B3957420 [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol](/img/structure/B3957420.png)
[3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol
Übersicht
Beschreibung
[3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol, also known as MPMP, is a chemical compound that has been identified as a potential therapeutic agent for various medical conditions.
Wirkmechanismus
The exact mechanism of action of [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol is not fully understood. However, it has been proposed that [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol acts on the GABAergic system by enhancing the activity of GABA receptors, which are responsible for inhibiting neurotransmission in the brain. [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
[3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol has been shown to reduce inflammation and pain in various animal models. It has also been shown to have anticonvulsant effects, reducing the severity and frequency of seizures. [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol has been studied for its effects on cognitive function and memory, with promising results in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol in lab experiments is its relatively low toxicity compared to other drugs. [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system disorders. However, [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol is still in the early stages of development, and more research is needed to fully understand its potential as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the research of [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol. One area of interest is the development of more potent analogs of [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol with improved pharmacokinetic properties. Another area of interest is the investigation of [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol's potential as a treatment for other medical conditions such as epilepsy and chronic pain. The development of new delivery methods for [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol, such as nanoparticles or liposomes, could also improve its therapeutic potential. Overall, the research on [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol is still in its early stages, and more studies are needed to fully understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
[3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. [3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[3-[(3-methoxyphenyl)methyl]-1-(pyridin-3-ylmethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-24-19-7-2-5-17(11-19)12-20(16-23)8-4-10-22(15-20)14-18-6-3-9-21-13-18/h2-3,5-7,9,11,13,23H,4,8,10,12,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITODVMWRVMZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)CC3=CN=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957338.png)
![4-(4-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B3957345.png)
![6-chloro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B3957360.png)

![4-butyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3957383.png)
![4-({[5-(2-carboxyvinyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3957389.png)
![3-(4-bromophenyl)-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B3957397.png)
![7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B3957402.png)




![6-chloro-3-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3957429.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3957436.png)